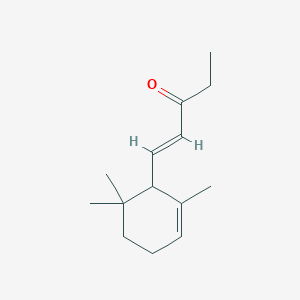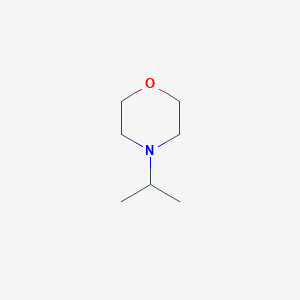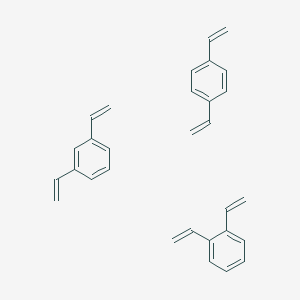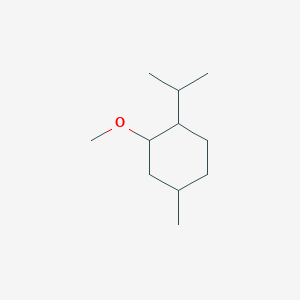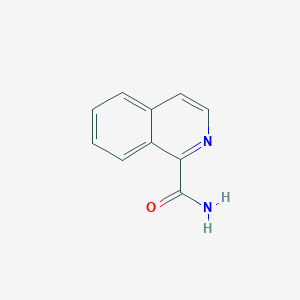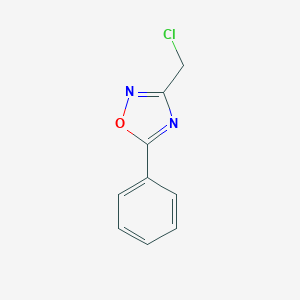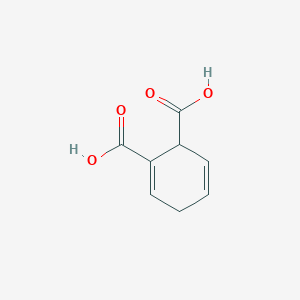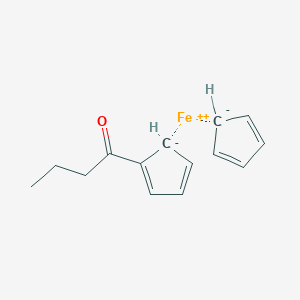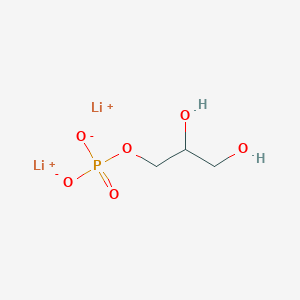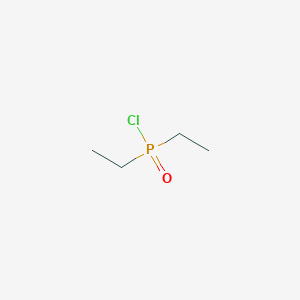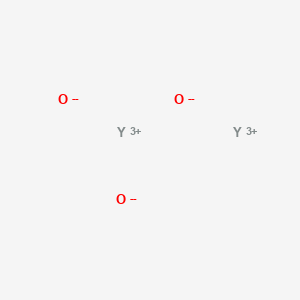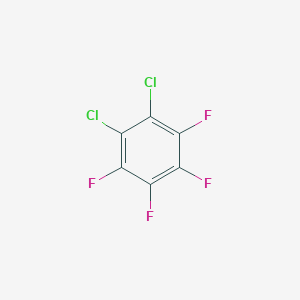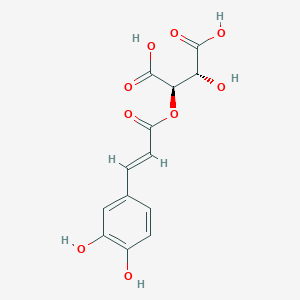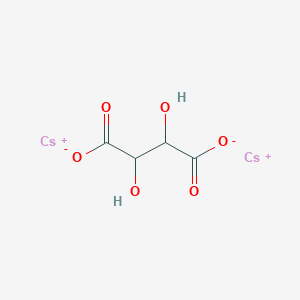
Dicaesium 2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicaesium 2,3-dihydroxybutanedioate, also known as cesium oxalate, is a chemical compound with the molecular formula Cs2C2O4. It is a white crystalline powder that is soluble in water and commonly used in laboratory experiments. The compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of dicaesium 2,3-dihydroxybutanedioate is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions such as calcium and magnesium. The compound may also interact with other biomolecules in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Dicaesium 2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. The compound has also been shown to have antioxidant properties, which may have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dicaesium 2,3-dihydroxybutanedioate in laboratory experiments is its low cost and availability. The compound is also relatively stable and easy to handle, making it a popular choice for researchers. However, the compound has limited solubility in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving dicaesium 2,3-dihydroxybutanedioate. One potential area of research is the development of new antimicrobial agents based on the compound's ability to inhibit the growth of bacteria and fungi. Another area of research is the investigation of the compound's antioxidant properties and its potential use in the treatment of various diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.
Synthesemethoden
The synthesis of dicaesium 2,3-dihydroxybutanedioate involves the reaction between Dicaesium 2,3-dihydroxybutanedioate hydroxide and oxalic acid in water. The resulting product is then filtered and dried to obtain the pure compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Dicaesium 2,3-dihydroxybutanedioate has a wide range of applications in scientific research. It is commonly used as a reagent for the determination of calcium and magnesium ions in water samples. The compound can also be used as a catalyst in organic synthesis reactions and as a precursor for the synthesis of other Dicaesium 2,3-dihydroxybutanedioate compounds.
Eigenschaften
CAS-Nummer |
1114-13-2 |
|---|---|
Produktname |
Dicaesium 2,3-dihydroxybutanedioate |
Molekularformel |
C4H4Cs2O6 |
Molekulargewicht |
413.88 g/mol |
IUPAC-Name |
dicesium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Cs/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
BUWITDHHZRPZTN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



